molecular formula C16H15ClO3 B12872388 3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one CAS No. 917571-19-8

3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one

Katalognummer: B12872388
CAS-Nummer: 917571-19-8
Molekulargewicht: 290.74 g/mol
InChI-Schlüssel: PZAZQWPPNWATLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one is a complex organic compound that features a furan ring substituted with a tert-butyl group and a chloroisobenzofuran moiety

Vorbereitungsmethoden

The synthesis of 3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common synthetic route involves the use of tert-butyl-substituted furan derivatives, which are then subjected to chlorination and cyclization reactions to form the final product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Analyse Chemischer Reaktionen

3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The furan ring can participate in cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various scientific applications.

Eigenschaften

CAS-Nummer

917571-19-8

Molekularformel

C16H15ClO3

Molekulargewicht

290.74 g/mol

IUPAC-Name

3-(5-tert-butylfuran-2-yl)-6-chloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15ClO3/c1-16(2,3)13-7-6-12(19-13)14-10-5-4-9(17)8-11(10)15(18)20-14/h4-8,14H,1-3H3

InChI-Schlüssel

PZAZQWPPNWATLA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(O1)C2C3=C(C=C(C=C3)Cl)C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.